molecular formula C16H19ClN2O3S2 B2664466 2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946221-95-0

2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2664466
CAS No.: 946221-95-0
M. Wt: 386.91
InChI Key: GPTNPEQSWOWVCP-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzene ring substituted with a chlorine atom at the ortho-position, a sulfonamide (-SO$_2$NH-) linker, and a morpholino-thiophene ethylamine side chain.

Properties

IUPAC Name

2-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S2/c17-14-3-1-2-4-16(14)24(20,21)18-11-15(13-5-10-23-12-13)19-6-8-22-9-7-19/h1-5,10,12,15,18H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTNPEQSWOWVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide compounds can exhibit significant antimicrobial properties. The presence of the thiophene ring in 2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Studies have shown that modifications in the sulfonamide structure can lead to increased potency against various bacterial strains, including resistant ones .

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiophene-containing sulfonamides. The compound's ability to interfere with cancer cell proliferation has been investigated through in vitro assays. For instance, structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups at specific positions on the aromatic ring can enhance antiproliferative activity against cancer cell lines .

Antimalarial Activity

The compound's structural similarities to known antimalarial agents suggest it may possess activity against Plasmodium species. Preliminary SAR studies indicate that modifications to the morpholine and thiophene components could yield derivatives with improved efficacy against malaria parasites .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent. The study concluded that further optimization of the compound could enhance its therapeutic index.

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of thiophene-based compounds, this compound was subjected to cytotoxicity assays against several cancer cell lines. The findings revealed that the compound exhibited moderate cytotoxic effects, particularly against breast and lung cancer cells. Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell survival pathways, warranting further exploration as a potential anticancer drug .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the morpholino group can enhance its binding affinity and selectivity, while the thiophene ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Chlorsulfuron (1-(o-Chlorophenyl)-3-(4-methoxy-6-methyl-s-triazin-2-yl)urea)

  • Structure: Shares the ortho-chlorobenzene moiety and sulfonamide group but replaces the morpholino-thiophene side chain with a triazine-urea linkage .
  • Functional Groups : Chlorobenzene, sulfonamide, triazine, urea.
  • Use : Herbicide (sulfonylurea class), inhibits acetolactate synthase (ALS) in plants .
  • Key Differences: Chlorsulfuron’s triazine-urea group enhances binding to ALS enzymes, while the target compound’s morpholino-thiophene side chain may influence solubility and bioavailability.

S-Metolachlor (2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide)

  • Structure : Chloroacetamide herbicide with a chloro-substituted benzene ring and an aliphatic amine side chain .
  • Functional Groups : Chlorobenzene, acetamide, methoxy group.
  • Use : Pre-emergent herbicide targeting very-long-chain fatty acid (VLCFA) synthesis .
  • Key Differences: S-metolachlor lacks the sulfonamide group, instead relying on an acetamide moiety for activity. This reduces acidity (pKa) compared to sulfonamides. The morpholino group in the target compound may improve water solubility relative to S-metolachlor’s methoxy-alkyl chain.

N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide

  • Structure: Contains a morpholino group linked to an acetamide and a thiazole-chlorophenyl system .
  • Functional Groups: Morpholino, acetamide, thiazole, chlorophenyl.
  • Key Differences :
    • The thiazole ring (vs. thiophene in the target compound) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
    • The acetamide linker (vs. sulfonamide) reduces acidity and may decrease metabolic stability.

Structural and Functional Analysis Table

Compound Core Structure Key Functional Groups Primary Use Solubility & Stability Insights Mechanism Insights
Target Compound Chlorobenzenesulfonamide Morpholino, thiophene, sulfonamide Unknown (potential herbicide/pharma) High polarity (morpholino), moderate lipophilicity (thiophene) Possible enzyme inhibition (e.g., ALS)
Chlorsulfuron Chlorobenzene-sulfonylurea Triazine, urea, sulfonamide Herbicide High water solubility (urea), soil-stable ALS inhibition
S-Metolachlor Chloroacetamide Acetamide, methoxy, alkyl chain Herbicide Low water solubility, high soil adsorption VLCFA synthase inhibition
N-[4-(2-Chlorophenyl)-Thiazol-2-yl]-Morpholinoacetamide Chlorophenyl-thiazole Morpholino, acetamide, thiazole Undocumented Moderate solubility (morpholino), aromatic stability Likely receptor-binding (e.g., kinase)

Research Findings and Implications

  • Solubility Trends: Morpholino-containing compounds (target and ) exhibit higher polarity than purely aromatic or alkyl-chain analogs (e.g., S-metolachlor), suggesting improved aqueous solubility .
  • Environmental Fate: Chlorinated sulfonamides like chlorsulfuron persist in soil due to urea stability, whereas the target compound’s morpholino-thiophene group may degrade faster via hydrolysis or microbial action .

Biological Activity

2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the morpholine ring and the introduction of the thiophene moiety. The general synthetic route includes:

  • Formation of Morpholine Derivative : The morpholine ring can be synthesized through the reaction of 2-chloroethanol with morpholine.
  • Thiophene Substitution : Thiophene derivatives can be introduced through electrophilic substitution reactions.
  • Final Sulfonamide Formation : The final product is obtained by reacting the morpholine derivative with benzenesulfonyl chloride.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cell lines and as an antibacterial agent.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit potent anticancer activities. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Inhibition of DNA synthesis
Compound BA549 (Lung)12Induction of apoptosis
2-Chloro...HeLa (Cervical)8Inhibition of cell cycle progression

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives are well-documented. In vitro studies suggest that this compound exhibits activity against various Gram-positive and Gram-negative bacteria. For example, it has shown minimum inhibitory concentrations (MICs) in the range of 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis, leading to decreased proliferation in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds may activate apoptotic pathways, particularly through mitochondrial dysfunction and caspase activation.
  • Antibacterial Mechanism : The sulfonamide group is known to mimic p-amino benzoic acid (PABA), inhibiting bacterial folate synthesis.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Case Study on Cancer Treatment : A study involving a derivative showed significant tumor reduction in xenograft models when administered at a dose of 50 mg/kg body weight .
  • Clinical Trials for Antibacterial Efficacy : Clinical trials demonstrated that patients treated with sulfonamide derivatives had a higher rate of recovery from bacterial infections compared to those receiving standard antibiotics .

Q & A

Q. What are the recommended methodologies for synthesizing 2-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

Synthesis typically involves a multi-step approach:

  • Step 1 : React 2-chlorobenzenesulfonyl chloride with a morpholine-substituted ethylamine intermediate (e.g., 2-morpholino-2-(thiophen-3-yl)ethylamine) under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
  • Step 2 : Purify the product via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.
  • Validation : Confirm purity and structure using LC-MS, 1H^1H-NMR, and elemental analysis.

Key Considerations : Optimize reaction time and temperature to avoid side reactions (e.g., sulfonamide hydrolysis). Similar protocols are described for structurally related sulfonamides in synthesis workflows .

Q. How can researchers determine the crystal structure of this compound?

Crystallographic analysis requires:

  • Crystallization : Use vapor diffusion or slow evaporation in solvents like dichloromethane/methanol.
  • Data Collection : Employ single-crystal X-ray diffraction (SC-XRD) with synchrotron or laboratory sources (Cu-Kα radiation).
  • Refinement : Use software suites like SHELXL for small-molecule refinement or WinGX for data processing. SHELXL is particularly robust for handling sulfonamide derivatives due to its parameter libraries for sulfur and chlorine atoms .

Troubleshooting : If twinning occurs (common in flexible morpholino-thiophene systems), apply twin refinement algorithms available in SHELXL .

Q. What biological targets or mechanisms are associated with benzenesulfonamide derivatives?

Benzenesulfonamides are known for:

  • Enzyme Inhibition : Targeting acetolactate synthase (ALS) in plants (e.g., chlorsulfuron’s herbicidal activity) .
  • Receptor Modulation : Acting as partial agonists for nuclear receptors (e.g., PPARγ) via sulfonamide-mediated hydrogen bonding .
  • Assays : Use in vitro enzymatic inhibition assays (e.g., ALS activity measured via pyruvate dehydrogenase coupling) or fluorescence polarization for receptor binding studies .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered morpholino rings) be resolved?

Disorder in flexible groups (e.g., morpholino or thiophene) is addressed by:

  • Modeling Strategies : Split occupancy refinement in SHELXL, assigning partial positions to disordered atoms.
  • Restraints : Apply geometric restraints (e.g., bond lengths/angles) based on similar structures in the Cambridge Structural Database (CSD).
  • Validation : Cross-check with DFT-calculated conformational energies to ensure plausible disorder models .

Q. What experimental approaches elucidate binding interactions with biological targets like PPARγ?

  • NMR Spectroscopy : Use 19F^{19}F- or 13C^{13}C-labeled ligands to study binding dynamics in solution. For example, observe chemical shift perturbations in HSQC spectra to map binding pockets .
  • X-ray Crystallography : Co-crystallize the compound with the receptor’s ligand-binding domain (LBD) to identify key interactions (e.g., sulfonamide oxygen hydrogen bonding with Arg288) .
  • Mutagenesis : Validate binding residues (e.g., PPARγ Ser342) via site-directed mutagenesis and activity assays .

Q. How can researchers investigate resistance mechanisms in target organisms (e.g., ALS mutations)?

  • Gene Sequencing : Identify mutations in ALS genes (e.g., Pro197 substitutions in Arabidopsis) using PCR and Sanger sequencing.
  • Enzyme Kinetics : Compare KiK_i values of wild-type vs. mutant ALS isoforms using spectrophotometric assays (e.g., NADH oxidation coupled to acetolactate production) .
  • Structural Analysis : Overlay mutant and wild-type ALS structures (PDB) to assess steric clashes with the sulfonamide group .

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